molecular formula C20H21N3OS B11525722 3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 309741-93-3

3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11525722
CAS No.: 309741-93-3
M. Wt: 351.5 g/mol
InChI Key: GEFUAQZKOGKQLC-UHFFFAOYSA-N
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Description

3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thieno[2,3-b]quinoline derivative with a 2,3-dimethylphenyl substituent on the carboxamide group. This compound belongs to a class of molecules under investigation for their anticancer and antiviral properties. Safety and handling guidelines indicate standard precautions for laboratory use, including avoidance of heat and ignition sources .

Properties

CAS No.

309741-93-3

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

3-amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C20H21N3OS/c1-11-6-5-9-15(12(11)2)22-19(24)18-17(21)14-10-13-7-3-4-8-16(13)23-20(14)25-18/h5-6,9-10H,3-4,7-8,21H2,1-2H3,(H,22,24)

InChI Key

GEFUAQZKOGKQLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups into the thienoquinoline core .

Scientific Research Applications

3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Thieno[2,3-b]quinoline Derivatives
>->
Compound Name & Substituents Biological Target Key Findings References
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo- (Compound 1) Ovarian, breast cancer cells - IC50 values: <1 µM (SK-OV-3, OVCAR-3 ovarian cells).<br>- Modulates glycosphingolipids (GSLs) in cancer stem cells (CSCs).
3-Amino-N-(3-chlorophenyl)-5-oxo- (Compound 7) Phosphoinositide-specific PLC-γ in breast cancer - IC50: Low nanomolar range (MDA-MB-231, MCF-7).
- Arrests cell cycle at G2/M phase.
- Inhibits migration and morphology in TNBC.
3-Amino-N-(4-phenyl-1,3-thiazol-2-yl)- (VGTI-A3) DENV capsid protein - Broad antiviral activity (DENV, West Nile virus).
- Low solubility; analogs (e.g., VGTI-A3-03) developed to improve pharmacokinetics.
3-Amino-N-(2,3-dimethylphenyl)- (Target Compound) Under investigation - Structural similarity suggests potential anticancer/antiviral activity.
- Methyl groups may enhance metabolic stability vs. chloro-substituted analogs.

Mechanisms of Action

  • Glycosphingolipid Modulation : Compound 1 alters GSL expression in CSCs, disrupting membrane integrity and signaling pathways critical for tumor survival .
  • PLC-γ Inhibition : Compound 7 binds to PLC-γ, impairing cell motility and proliferation in breast cancer .
  • Antiviral Activity : VGTI-A3 targets the DENV capsid protein, but rapid resistance mutations limit its utility .

Physicochemical and Pharmacokinetic Properties

  • Chloro-Substituted Analogs (e.g., Compounds 1 and 7): Exhibit high potency but may face solubility challenges. Compound 1’s 3-chloro-2-methylphenyl group balances lipophilicity and target engagement .
  • Methyl-Substituted Target Compound : The 2,3-dimethylphenyl group likely improves metabolic stability compared to halogenated analogs, though this requires experimental validation .
  • Thiazole-Substituted Analog (VGTI-A3): Low solubility necessitated derivative optimization, highlighting the impact of aromatic heterocycles on drug-like properties .

Biological Activity

3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activities based on available literature and research findings.

Chemical Structure

The molecular formula of the compound is C20H21N3OSC_{20}H_{21}N_{3}OS. The structural representation includes a thienoquinoline core which is often associated with diverse pharmacological effects.

Anticancer Activity

A review of similar compounds indicates that thienoquinolines can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)0.0585Induces apoptosis via caspase activation
Compound BHeLa (Cervical)0.0692Inhibits topoisomerase II

Although direct data for this compound is lacking, its structural analogs suggest potential anticancer properties.

Antimicrobial Activity

Studies on related thienoquinoline compounds reveal significant antimicrobial effects. For example:

  • Compounds exhibiting minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli have been documented.
CompoundMIC (µg/mL)Target Organism
Compound C10Staphylococcus aureus
Compound D15Escherichia coli

These findings imply that this compound may also possess antimicrobial properties.

Neuroprotective Effects

Research on thienoquinoline derivatives indicates potential neuroprotective effects through inhibition of acetylcholinesterase (AChE), suggesting implications for Alzheimer's disease treatment. The following table summarizes findings:

CompoundAChE Inhibition IC50 (µM)
Compound E0.131
Compound F0.068

These results highlight the potential of similar compounds to modulate cholinergic activity, which could be beneficial in neurodegenerative conditions.

Case Studies

Although specific case studies on the compound are not available, the following examples from related research provide insights into its potential applications:

  • Case Study on Anticancer Activity : A series of thienoquinoline derivatives were synthesized and tested against various cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapy agents.
  • Case Study on Neuroprotection : A study involving a thienoquinoline derivative showed improved cognitive function in animal models of Alzheimer's disease by reducing amyloid plaque formation.

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